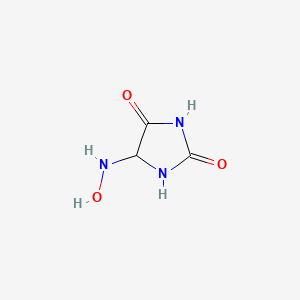![molecular formula C11H9Br2NO2 B14597514 8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide CAS No. 61273-74-3](/img/structure/B14597514.png)
8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide typically involves multiple steps, starting with the preparation of the isoquinoline core. Bromination and methylation reactions are then carried out to introduce the bromine and methyl groups, respectively. The dioxolo ring is formed through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment .
化学反応の分析
Types of Reactions
8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The dioxolo ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
科学的研究の応用
8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide involves its interaction with specific molecular targets and pathways. The bromine atom and dioxolo ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects .
類似化合物との比較
Similar Compounds
6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium: Shares a similar core structure but lacks the bromine atom.
Oxolinic Acid: A quinoline compound with antibacterial properties, structurally related but with different functional groups.
Uniqueness
8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide is unique due to its specific combination of bromine, methyl, and dioxolo groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
61273-74-3 |
|---|---|
分子式 |
C11H9Br2NO2 |
分子量 |
347.00 g/mol |
IUPAC名 |
8-bromo-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;bromide |
InChI |
InChI=1S/C11H9BrNO2.BrH/c1-13-4-7-2-10-11(15-6-14-10)3-8(7)9(12)5-13;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
InChIキー |
PPTQEDPUUIMGPJ-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC2=CC3=C(C=C2C(=C1)Br)OCO3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)

![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)

![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)


methanone](/img/structure/B14597499.png)
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
